(S)-1-Ethyl-3-methyl-piperazine dihydrochloride

Catalog No.
S912291
CAS No.
1630082-91-5
M.F
C7H18Cl2N2
M. Wt
201.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-Ethyl-3-methyl-piperazine dihydrochloride

CAS Number

1630082-91-5

Product Name

(S)-1-Ethyl-3-methyl-piperazine dihydrochloride

IUPAC Name

(3S)-1-ethyl-3-methylpiperazine;dihydrochloride

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.13 g/mol

InChI

InChI=1S/C7H16N2.2ClH/c1-3-9-5-4-8-7(2)6-9;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m0../s1

InChI Key

LZQXZFBVEYXZIP-KLXURFKVSA-N

SMILES

CCN1CCNC(C1)C.Cl.Cl

Canonical SMILES

CCN1CCNC(C1)C.Cl.Cl

Isomeric SMILES

CCN1CCN[C@H](C1)C.Cl.Cl

(S)-1-Ethyl-3-methyl-piperazine dihydrochloride is a chiral piperazine derivative characterized by the presence of both ethyl and methyl groups on the piperazine ring. Its molecular formula is C7H17Cl2N2C_7H_{17}Cl_2N_2, with a molecular weight of approximately 164.68 g/mol. The compound exists as a dihydrochloride salt, which enhances its solubility and stability, making it suitable for various applications in medicinal chemistry and pharmaceutical formulations .

  • Modulator in Biological Processes

    The piperazine ring structure is present in many biologically active molecules. Research suggests (S)-1-Ethyl-3-methyl-piperazine dihydrochloride may interact with various biological processes due to this structural feature. However, the specific mechanisms and targets require further investigation.Source:

  • Asymmetric Synthesis

    As a chiral molecule, (S)-1-Ethyl-3-methyl-piperazine dihydrochloride has the potential to be used as a building block or catalyst in asymmetric synthesis reactions. These reactions produce enantiomerically pure compounds, which are crucial in drug development and other fields.Source:

  • Reference Standard

    Due to its well-defined structure, (S)-1-Ethyl-3-methyl-piperazine dihydrochloride can be used as a reference standard in analytical chemistry applications. This allows for the comparison and identification of similar compounds. Source:

Due to its piperazine core, which contains amine functionalities. Key reaction types include:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially yielding N-oxides .
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, leading to the formation of secondary amines.
  • Substitution: The compound can participate in nucleophilic substitution reactions, where hydrogen atoms on the piperazine ring are replaced by other substituents, often facilitated by alkyl halides or acyl chlorides under basic conditions .

These reactions allow for the modification of the piperazine structure, enabling the synthesis of various derivatives with distinct properties.

Research indicates that (S)-1-Ethyl-3-methyl-piperazine dihydrochloride exhibits significant biological activities. Its structure allows it to interact with various biological targets, making it a candidate for drug development. Notably, piperazine derivatives are known to possess:

  • Antimicrobial properties: They have been studied for their effectiveness against various bacterial strains.
  • Antiviral activities: Some derivatives show potential in inhibiting viral replication.
  • CNS activity: The compound's ability to modulate neurotransmitter receptors positions it as a potential therapeutic agent in treating neurological disorders .

The synthesis of (S)-1-Ethyl-3-methyl-piperazine dihydrochloride can be achieved through multiple methods:

  • Cyclization of 1,2-diamines: This involves reacting diamine derivatives with appropriate reagents under controlled conditions to form the piperazine ring.
  • Asymmetric synthesis: Techniques such as using chiral catalysts or reagents can enhance yield and selectivity for the (S) enantiomer.
  • One-pot synthesis: New methods have been developed that allow for high-yield production of monosubstituted piperazines in a single reaction step, utilizing piperazine-1-ium cations .

These methods have been optimized for efficiency and cost-effectiveness, facilitating the compound's production for research and industrial applications.

(S)-1-Ethyl-3-methyl-piperazine dihydrochloride has diverse applications across several fields:

  • Pharmaceuticals: It serves as a building block in drug development, particularly for central nervous system-related therapies.
  • Chemical intermediates: The compound is used in synthesizing more complex molecules within chemical research.
  • Biological studies: Its potential biological activities make it a subject of interest in pharmacological research aimed at discovering new therapeutic agents .

Interaction studies involving (S)-1-Ethyl-3-methyl-piperazine dihydrochloride focus on its binding affinity to various biological targets. These studies often utilize techniques such as:

  • Receptor binding assays: To evaluate how well the compound interacts with specific receptors.
  • Cell-based assays: To assess biological activity within living cells.
  • Molecular docking studies: To predict how the compound binds at the molecular level, providing insights into its mechanism of action .

These investigations are crucial for understanding the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with (S)-1-Ethyl-3-methyl-piperazine dihydrochloride. Here is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
PiperazineParent compound; basic structureWidely used in pharmaceuticals; lacks substituents
1-MethylpiperazineContains a methyl group at position 1Simpler derivative; less potent than ethyl variant
4-EthylpiperidineEthyl group at position 4Exhibits different pharmacological profiles
2-(4-Methylpiperazin-1-yl)ethanolContains an additional hydroxyl groupPotentially more soluble; used in drug formulations

(S)-1-Ethyl-3-methyl-piperazine dihydrochloride is unique due to its specific substitution pattern, which confers distinct chemical and biological properties compared to these similar compounds. Its chiral configuration and potential applications in drug development further differentiate it from other piperazine derivatives .

Dates

Modify: 2023-08-16

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